Ethyl 3-(3-chlorosulfonylphenyl)acrylate
Overview
Description
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is an organic compound with the molecular formula C11H11ClO4S. It is a derivative of acrylic acid and features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-chlorosulfonylphenyl)acrylate typically involves the esterification of 3-(3-chlorosulfonylphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form ethyl 3-(3-sulfanylphenyl)acrylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Substitution: Ethyl 3-(3-aminosulfonylphenyl)acrylate.
Reduction: Ethyl 3-(3-sulfanylphenyl)acrylate.
Oxidation: Ethyl 3-(3-sulfonylphenyl)acrylate.
Scientific Research Applications
Ethyl 3-(3-chlorosulfonylphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorosulfonylphenyl)acrylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
- Ethyl 3-(3-bromosulfonylphenyl)acrylate
- Ethyl 3-(3-iodosulfonylphenyl)acrylate
- Ethyl 3-(3-methylsulfonylphenyl)acrylate
Comparison: Ethyl 3-(3-chlorosulfonylphenyl)acrylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its bromine, iodine, or methyl counterparts. The chlorine atom in the chlorosulfonyl group is more reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCZFOLYFRYTK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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